N-methyl-N-(oxolan-3-yl)sulfamoyl chloride
Overview
Description
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . It is characterized by the presence of a sulfamoyl chloride group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(oxolan-3-yl)amine with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form N-methyl-N-(oxolan-3-yl)sulfonamide and hydrochloric acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used as the reagent.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
N-methyl-N-(oxolan-3-yl)sulfonamide: Formed through hydrolysis.
Scientific Research Applications
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(oxolan-3-yl)sulfonamide
- N-methyl-N-(oxolan-3-yl)sulfamide
- N-methyl-N-(oxolan-3-yl)sulfonyl chloride
Uniqueness
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable sulfonamide derivatives sets it apart from other similar compounds .
Properties
IUPAC Name |
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLISAKSISCMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.